Home > Products > Screening Compounds P74131 > Apelin-36 (human)
Apelin-36 (human) - 252642-12-9

Apelin-36 (human)

Catalog Number: EVT-242244
CAS Number: 252642-12-9
Molecular Formula:
Molecular Weight: 4195.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Apelin-36 (human) is an endogenous orphan G protein-coupled receptor APJ agonist . It shows high affinity to human APJ receptors expressed in HEK 293 cells . Apelin-36 has been linked to two major types of biological activities: cardiovascular and metabolic .

Synthesis Analysis

The apelin gene encodes a preproprotein of 77 amino acids. Upon signal peptide cleavage, the proprotein of 55 amino acids may generate several active fragments: Apelin-36 (36 aa corresponding to the sequence 42-77), Apelin-17 (17 aa corresponding to the sequence 61-77) and Apelin-13 (13 aa corresponding to the sequence 65-77) .

Molecular Structure Analysis

The structure of the human apelin receptor (APJR) in complex with a 17-residue apelin peptide mimic has been determined by X-ray crystallography . This structure reveals a two-site ligand binding mode that has not been seen in any other solved class A receptor structures .

Chemical Reactions Analysis

The apelinergic system modulates cell apoptosis by activating various signaling pathways, including phosphoinositide 3-kinase (PI3K), extracellular signal-regulated protein kinase (ERK1/2), protein kinase B (AKT), 5’AMP-activated protein kinase (AMPK), and protein kinase A (PKA) .

Physical And Chemical Properties Analysis

Apelin-36 (human) has a molecular weight of 4195.83 and a molecular formula of C184H297N69O43S . It is soluble in water to 10 mg/ml .

Synthesis Analysis

Furthermore, at lower temperatures, the C-terminal region (G13-F17) also exhibits increased structuring, adopting conformations like Type IV beta-turns and polyproline-II structures. This C-terminal region, especially the phenylalanine at position 17, is critical for Apelin's functionality [, ].

Chemical Reactions Analysis

One notable reaction is the potential for pyroglutamate formation from the N-terminal glutamine residue, leading to the generation of [Pyr1]apelin-36 []. This modification might influence the peptide's stability, binding affinity to APJ, and subsequent biological activity.

Mechanism of Action

Apelin-36 exerts its biological effects by binding to and activating the Apelin receptor (APJ) [, ]. APJ, also known as APLNR, is a G protein-coupled receptor primarily coupled to the Gi protein signaling pathway [, ].

Upon binding of Apelin-36, APJ undergoes conformational changes that initiate downstream signaling cascades. This activation typically leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels [].

Applications
  • Cardiovascular Research: Apelin-36 demonstrates potent cardiovascular effects, including vasodilation, inotropic action, and angiogenesis, making it a key player in regulating blood pressure and cardiac function [, , , , , , ].

  • Metabolic Studies: Apelin-36 influences glucose homeostasis by promoting glucose uptake in skeletal muscle and adipose tissue [, ]. It also plays a role in lipid metabolism, potentially contributing to the development of obesity and related metabolic disorders [, ].

  • Reproductive Biology: Apelin-36 and APJ are expressed in reproductive tissues, suggesting roles in placental development, fetal growth, and potentially in conditions like preeclampsia [, , , ].

  • Cancer Research: Apelin-36 and its receptor are implicated in tumor growth and angiogenesis in various cancers. While the precise role of apelin-36 in cancer remains complex and context-dependent, it presents a potential target for future therapeutic interventions [, , ].

  • Respiratory System: Apelin-36 demonstrates protective effects in pulmonary hypertension, a debilitating disease characterized by high blood pressure in the lungs [, ]. Its ability to induce vasodilation and improve cardiac output makes it a promising therapeutic candidate.

  • Ocular Health: Research suggests a potential role for apelin-36 in ocular diseases, particularly diabetic retinopathy. Apelin levels are elevated in the vitreous humor of patients with this condition, and apelin-36 has been shown to influence retinal pigment epithelial cell function [].

Future Directions
  • Developing more stable and potent Apelin analogues, such as the cyclic biased agonist MM07 [, ], with improved pharmacokinetic profiles for therapeutic applications.

  • Elucidating the complex interplay between the apelin/APJ system and other signaling pathways, including the renin-angiotensin system [], to develop more effective therapeutic strategies for cardiovascular and metabolic diseases.

Apelin-17

Compound Description: Apelin-17 is a 17 amino acid peptide and a member of the apelin peptide family. It is a potent endogenous ligand for the APJ receptor, a G protein-coupled receptor. Like apelin-36, apelin-17 exhibits various cardiovascular effects, including vasodilation, inotropic effects, and regulation of fluid homeostasis. It has been studied for its potential therapeutic applications in cardiovascular diseases, such as heart failure and hypertension. Some studies suggest that apelin-17 may have a stronger bias toward β-arrestin-dependent signaling compared to other apelin isoforms. []

Relevance: Apelin-17 is a structurally related shorter isoform of apelin-36 (human). It shares the same C-terminal amino acid sequence as apelin-36, which is essential for binding to and activating the APJ receptor. [, , ]

Apelin-13

Compound Description: Apelin-13 is another shorter isoform of apelin-36 and a potent endogenous ligand for the APJ receptor. It shares many of the biological activities of apelin-36, including vasodilation, inotropic effects, and regulation of glucose homeostasis. Apelin-13 is particularly interesting due to its role in regulating glucose uptake in skeletal muscle via the AMP-activated protein kinase (AMPK) pathway. []

Relevance: Apelin-13 is a structurally related shorter isoform of Apelin-36 (human) that shares a common C-terminal sequence crucial for APJ receptor binding and activation. [, ]

Pyroglutamate Apelin-13 ([Pyr1]-Apelin-13)

Compound Description: Pyroglutamate apelin-13 ([Pyr1]-apelin-13), also known as pyroglutamyl apelin-13, is a modified form of apelin-13. It is formed by the cyclization of the N-terminal glutamine residue to form pyroglutamic acid. [Pyr1]-Apelin-13 is considered the predominant circulating form of apelin in human plasma and cardiovascular system. [, ] It exhibits similar biological activities to other apelin isoforms, including vasodilation and inotropic effects. []

Relevance: [Pyr1]-Apelin-13 is a structurally related derivative of Apelin-36 (human). It is formed by a modification to the N-terminus of the apelin-13 isoform. Despite this modification, it retains the essential C-terminal sequence required for APJ receptor binding and activation. [, , ]

Apelin-12

Compound Description: Apelin-12 is the shortest active isoform of apelin. It has been identified in biological samples and exhibits biological activity through the APJ receptor, although its potency and efficacy compared to longer isoforms may vary. []

Relevance: Apelin-12 is a structurally related shorter isoform of apelin-36 (human). It retains the essential C-terminal sequence necessary for APJ receptor activation but lacks some of the amino acid residues present in the longer isoforms. []

Elabela/Toddler (ELA)

Compound Description: Elabela/Toddler (ELA) is a 54-amino acid peptide initially identified in fish and human genomes. Although structurally unrelated to apelin, ELA has been identified as a second endogenous ligand for the apelin receptor (APJ). ELA-32, a shorter, active fragment of ELA, can activate APJ and exhibits cardiovascular effects similar to apelin, including increased cardiac contractility and vasodilation. [, ] ELA's role in cardiovascular development and potential implications in diseases like pulmonary arterial hypertension are areas of active research. [, ]

Relevance: Although not structurally similar to Apelin-36 (human), Elabela/Toddler (ELA) is considered related due to its ability to bind to and activate the APJ receptor. [, ] ELA peptides and apelin peptides are recognized as a dual ligand system for the APJ receptor. []

Properties

CAS Number

252642-12-9

Product Name

Apelin-36 (human)

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-1-[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Weight

4195.9

InChI

InChI=1S/C184H297N69O43S/c1-98(2)80-106(187)147(266)247-146(100(5)6)172(291)239-120(58-61-138(190)258)174(293)252-77-32-53-133(252)169(288)235-109(42-20-65-209-177(192)193)148(267)220-91-142(262)226-128(95-254)164(283)232-115(47-25-70-214-182(202)203)157(276)243-126(86-139(191)259)151(270)222-93-143(263)248-73-28-50-130(248)166(285)223-94-145(265)250-75-30-52-132(250)168(287)244-124(84-103-87-217-107-39-15-14-38-105(103)107)162(281)233-117(56-59-136(188)256)150(269)219-89-140(260)218-90-141(261)225-110(43-21-66-210-178(194)195)152(271)229-112(44-22-67-211-179(196)197)153(272)228-111(41-17-19-64-186)156(275)241-123(82-101-34-10-8-11-35-101)161(280)231-114(46-24-69-213-181(200)201)154(273)230-113(45-23-68-212-180(198)199)155(274)234-118(57-60-137(189)257)159(278)237-119(49-27-72-216-184(206)207)173(292)251-76-31-54-134(251)170(289)236-116(48-26-71-215-183(204)205)158(277)240-122(81-99(3)4)160(279)246-129(96-255)165(284)242-125(85-104-88-208-97-224-104)163(282)227-108(40-16-18-63-185)149(268)221-92-144(264)249-74-29-51-131(249)167(286)238-121(62-79-297-7)175(294)253-78-33-55-135(253)171(290)245-127(176(295)296)83-102-36-12-9-13-37-102/h8-15,34-39,87-88,97-100,106,108-135,146,217,254-255H,16-33,40-86,89-96,185-187H2,1-7H3,(H2,188,256)(H2,189,257)(H2,190,258)(H2,191,259)(H,208,224)(H,218,260)(H,219,269)(H,220,267)(H,221,268)(H,222,270)(H,223,285)(H,225,261)(H,226,262)(H,227,282)(H,228,272)(H,229,271)(H,230,273)(H,231,280)(H,232,283)(H,233,281)(H,234,274)(H,235,288)(H,236,289)(H,237,278)(H,238,286)(H,239,291)(H,240,277)(H,241,275)(H,242,284)(H,243,276)(H,244,287)(H,245,290)(H,246,279)(H,247,266)(H,295,296)(H4,192,193,209)(H4,194,195,210)(H4,196,197,211)(H4,198,199,212)(H4,200,201,213)(H4,202,203,214)(H4,204,205,215)(H4,206,207,216)/t106-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,146-/m0/s1

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC8=CN=CN8)C(=O)NC(CCCCN)C(=O)NCC(=O)N9CCCC9C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.